TI(Bzac)2-F2
Description
Titanium(IV) bis(benzoylacetonate) difluoride (Ti(bzac)₂F₂) is a titanium-based β-diketonate complex hypothesized to exhibit antitumor properties. These complexes are part of a broader class of non-platinum metal-based anticancer agents, which have gained attention due to their unique mechanisms of action and reduced toxicity compared to cisplatin .
Ti(bzac)₂F₂ is distinguished by its two fluoride ligands, which may enhance hydrolytic stability and alter DNA-binding kinetics compared to ethoxy (OEt) or chloro (Cl) ligands. Fluoride’s high electronegativity and small atomic radius could influence lipophilicity, cellular uptake, and interactions with biological targets .
Properties
CAS No. |
51064-85-8 |
|---|---|
Molecular Formula |
C20H32F2O4Ti+2 |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-cyclohexylbutane-1,3-dione;titanium(4+);difluoride |
InChI |
InChI=1S/2C10H16O2.2FH.Ti/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;;;/h2*9H,2-7H2,1H3;2*1H;/q;;;;+4/p-2 |
InChI Key |
LJBNRGSJUHRRLI-UHFFFAOYSA-L |
SMILES |
CC(=O)CC(=O)C1CCCCC1.CC(=O)CC(=O)C1CCCCC1.[F-].[F-].[Ti+4] |
Canonical SMILES |
CC(=O)CC(=O)C1CCCCC1.CC(=O)CC(=O)C1CCCCC1.[F-].[F-].[Ti+4] |
Synonyms |
difluorobis(1-phenyl-1,3-butanedionato)titanium (IV) Ti-BZAC-F2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Titanium β-Diketonates
Budotitane ([Ti(bzac)₂(OEt)₂])
- Structure : Ethoxy ligands replace fluoride in Ti(bzac)₂F₂.
- Hydrolysis Stability : Budotitane undergoes rapid hydrolysis in aqueous media (pseudo-first-order decay at 22°C), with decomposition accelerated by water. Over 80% of the compound degrades within minutes in aqueous acetonitrile, forming oligomeric [Ti(bzac)₂O] species .
- Antitumor Activity : Active against metastatic cancers (e.g., lung, breast) but ineffective against primary tumors. In clinical trials, it showed superior efficacy to 5-fluorouracil (5-FU) in colon cancer models .
- Formulation Challenges : Requires stabilizers like Cremophor EL for preclinical use due to hydrolysis sensitivity .
Ti(bzac)₂Cl₂
- Structure : Chloride ligands instead of fluoride.
- Antitumor Activity: Demonstrates potent activity against Walker 256 carcinosarcoma in rats, outperforming cisplatin with lower systemic toxicity .
Hypothetical Ti(bzac)₂F₂
- Predicted Stability : Fluoride ligands may reduce hydrolysis rates compared to OEt or Cl, enhancing shelf life and in vivo stability.
- However, excessive stability might reduce activation at tumor sites.
Comparative Data Table
Key Research Findings and Challenges
Hydrolysis and Formulation :
- Budotitane’s instability necessitates micellar formulations (e.g., Cremophor EL) to prolong circulation . Ti(bzac)₂F₂’s stability may reduce formulation complexity but could require tailored delivery systems for optimal tumor targeting.
DNA Binding and Selectivity :
- Titanium β-diketonates bind DNA via intercalation or groove-binding, with kinetics monitored via ICP-AES . Fluoride’s electronegativity in Ti(bzac)₂F₂ may enhance binding affinity, though this remains untested.
Toxicity Profile: Ti(bzac)₂Cl₂ exhibits lower nephrotoxicity than cisplatin, a critical advantage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
